Non-5-en-8-ynoic acid
CAS No.: 76047-80-8
Cat. No.: VC19342815
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76047-80-8 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | non-5-en-8-ynoic acid |
| Standard InChI | InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h1,4-5H,3,6-8H2,(H,10,11) |
| Standard InChI Key | MMZLBPJIGSEMMG-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC=CCCCC(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
Non-5-en-8-ynoic acid (IUPAC name: non-5-en-8-ynoic acid) has the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. Its structure combines a carboxylic acid terminus with a conjugated system of a double bond (C5–C6) and a terminal triple bond (C8–C9). Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C=CCC#CCCCC(=O)O |
| InChI | InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11) |
| InChIKey | XEJITOJPSFRBPN-UHFFFAOYSA-N |
| CAS Registry | Not yet assigned |
The compound’s reactivity is influenced by the electronic effects of the conjugated enyne system and the acidity of the carboxylic acid group (pKa ≈ 4.5–5.0) .
Spectroscopic Signatures
While experimental data for Non-5-en-8-ynoic acid are scarce, analogous compounds like 8-nonynoic acid (CID 35698) and 4-nonynoic acid (CID 5312639) provide reference points:
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IR Spectroscopy: Expected peaks include ν(C≡C) ≈ 2100–2260 cm⁻¹ and ν(C=O) ≈ 1700 cm⁻¹ .
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NMR: The terminal alkyne proton (if present) resonates at δ 1.8–2.2 ppm, while olefinic protons appear at δ 5.0–6.0 ppm .
Synthesis and Reactivity
Synthetic Routes
The synthesis of enynoic acids typically involves cross-coupling or elimination strategies:
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Alkyne Formation: A terminal alkyne can be introduced via Sonogashira coupling or dehydrohalogenation of vicinal dihalides .
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Double Bond Installation: Wittig or Horner-Wadsworth-Emmons reactions are employed to position the olefin.
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Oxidation: Final oxidation of an aldehyde or alcohol precursor to the carboxylic acid completes the synthesis .
For example, Hiroya et al. demonstrated the cyclization of 2-en-4-ynoic acid derivatives using weak bases like Et₃N, which could be adapted for Non-5-en-8-ynoic acid synthesis .
Chemical Reactivity
The compound’s conjugated system enables diverse transformations:
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Hydrogenation: Selective reduction of the triple bond to a single bond using Lindlar’s catalyst yields non-5-enoic acid.
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Cycloaddition: The enyne system may participate in Diels-Alder reactions, forming bicyclic structures.
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Oxidation: Ozonolysis cleaves the double bond, producing shorter-chain carboxylic acids .
Industrial and Research Applications
Organic Synthesis
Non-5-en-8-ynoic acid serves as a versatile building block for:
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Heterocycle Formation: Base-promoted cyclization reactions generate lactones or fused-ring systems .
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Polymer Chemistry: The enyne motif can undergo polymerization to create conductive materials .
Material Science
The compound’s rigid structure and electronic properties make it a candidate for liquid crystal or photovoltaic applications .
Future Perspectives
Despite its promise, challenges remain:
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Synthetic Optimization: Developing regioselective methods to avoid side reactions at the enyne moiety.
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Biological Profiling: Systematic studies to validate antimicrobial, anticancer, and anti-inflammatory activities.
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Stability Enhancements: Addressing oxidative degradation through protective group strategies .
Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking the full potential of Non-5-en-8-ynoic acid.
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